molecular formula C19H27ClN4O2 B12309568 8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B12309568
M. Wt: 378.9 g/mol
InChI Key: ANKLQWQTHNMGDP-UHFFFAOYSA-N
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Description

8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common method involves the cyclization of a piperidine derivative with a suitable benzyl precursor under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H27ClN4O2

Molecular Weight

378.9 g/mol

IUPAC Name

8-benzyl-3-piperidin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride

InChI

InChI=1S/C19H26N4O2.ClH/c24-17-19(21-18(25)23(17)16-6-10-20-11-7-16)8-12-22(13-9-19)14-15-4-2-1-3-5-15;/h1-5,16,20H,6-14H2,(H,21,25);1H

InChI Key

ANKLQWQTHNMGDP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=O)C3(CCN(CC3)CC4=CC=CC=C4)NC2=O.Cl

Origin of Product

United States

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